molecular formula C8H9BrZn B12567983 Bromozinc(1+) (3-methylphenyl)methanide CAS No. 195985-11-6

Bromozinc(1+) (3-methylphenyl)methanide

Cat. No.: B12567983
CAS No.: 195985-11-6
M. Wt: 250.4 g/mol
InChI Key: AHUKIKHLUXYKCM-UHFFFAOYSA-M
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Description

Bromozinc(1+) (3-methylphenyl)methanide is an organozinc reagent with the general formula C₇H₇BrZn, comprising a zinc center coordinated to a bromine atom and a 3-methylphenylmethanide group. Such organozinc compounds are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions . The 3-methylphenyl substituent introduces steric and electronic effects that influence reactivity compared to other aryl-zinc analogs.

Properties

CAS No.

195985-11-6

Molecular Formula

C8H9BrZn

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

AHUKIKHLUXYKCM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bromozinc(1+) (3-methylphenyl)methanide typically involves the reaction of 3-methylbenzyl bromide with zinc in the presence of a suitable solvent. One common method is to activate zinc powder with chlorotrimethylsilane, followed by the addition of 3-methylbenzyl bromide . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity zinc and controlled reaction conditions to ensure consistent product quality. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromozinc(1+) (3-methylphenyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound.

Scientific Research Applications

Bromozinc(1+) (3-methylphenyl)methanide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Bromozinc(1+) (3-methylphenyl)methanide involves the formation of a reactive intermediate that can undergo various transformations. In coupling reactions, the compound typically forms a complex with a palladium catalyst, which facilitates the transfer of the aryl group to the target molecule . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Structural Analogues

The following bromozinc compounds share structural similarities but differ in substituents, leading to distinct physicochemical and reactive profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Type
Bromozinc(1+) (3-methylphenyl)methanide C₇H₇BrZn ~229.4 (calculated) 3-methylphenyl
4-Cyanobenzylzinc bromide C₈H₆BrNZn 261.45 4-cyanophenyl
Bromozinc(1+)2-methanidylpropane C₄H₉BrZn 202.4 2-methanidylpropane

Key Observations :

  • The 3-methylphenyl group in the target compound is electron-donating, enhancing the stability of the zinc-carbon bond compared to electron-withdrawing groups (e.g., 4-cyanophenyl in 4-cyanobenzylzinc bromide) .
  • The alkyl-substituted variant (bromozinc(1+)2-methanidylpropane) exhibits lower molecular weight and likely higher volatility, as suggested by its simpler hydrocarbon structure .
Physicochemical Properties
Property This compound 4-Cyanobenzylzinc bromide Bromozinc(1+)2-methanidylpropane
Boiling Point (°C) Not reported 218.4 (at 760 mmHg) Not reported
Melting Point (°C) Not reported 85.6 Not reported
Vapor Pressure (mmHg) Not reported 0.126 (at 25°C) Not reported
Solubility Likely THF-soluble* 0.5M in THF Presumed THF-soluble*

*Organozinc reagents are typically soluble in polar aprotic solvents like tetrahydrofuran (THF) .

Key Trends :

  • The 4-cyanophenyl variant has a higher molecular weight (261.45 g/mol) and boiling point (218.4°C) due to the polar cyano group, which increases intermolecular interactions .
  • The alkyl-substituted compound (C₄H₉BrZn) likely has lower thermal stability compared to aryl-zinc analogs, as alkyl-zinc bonds are generally less robust .

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